Cyanidin-3-O-sophoroside

Description

Properties

IUPAC Name |

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMMDGPXYVCER-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O16+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Cyanidin-3-O-sophoroside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin-3-O-sophoroside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in a multitude of plant species.[1] Structurally, it comprises a cyanidin aglycone linked to a sophorose disaccharide moiety. This molecule is of substantial interest to the scientific and pharmaceutical communities due to its potent antioxidant properties and potential health benefits, including applications in the prevention of cardiovascular diseases and certain cancers.[1] This technical guide provides a comprehensive overview of the natural botanical sources of Cyanidin-3-O-sophoroside, details its biosynthetic pathway, and presents field-proven methodologies for its extraction, purification, and analytical characterization.

Introduction: The Chemical and Biological Significance of Cyanidin-3-O-sophoroside

Cyanidin-3-O-sophoroside (C₂₇H₃₁O₁₆⁺, Molar Mass: 611.5 g/mol ) is an anthocyanidin glycoside that plays a crucial role in plant physiology and offers significant potential for human health applications.[2][3] Its biological activity is intrinsically linked to its structure, featuring the highly reactive cyanidin backbone coupled with a sophorose sugar group. This glycosylation enhances its stability and solubility. The compound is a subject of active research for its role as a potent antioxidant and its inhibitory effects on enzymes such as polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits.[1] Understanding its natural distribution is the first step toward harnessing its therapeutic potential.

Natural Occurrence and Distribution

Cyanidin-3-O-sophoroside is found across a diverse range of plant families, predominantly in fruits, flowers, and vegetables. Its concentration can vary significantly based on species, cultivar, environmental conditions, and maturation stage.

Primary Botanical Sources

The most significant and well-documented sources of Cyanidin-3-O-sophoroside are concentrated in the Rosaceae, Malvaceae, and Solanaceae families.

-

Berries of the Rubus Genus: Red raspberry (Rubus idaeus) is arguably the most notable source, where Cyanidin-3-O-sophoroside is often the major anthocyanin present.[4][5][6] It is also found in black raspberry (Rubus occidentalis) and various hybrid berries.[1][5]

-

Hibiscus Flowers (Hibiscus rosa-sinensis): The vibrant petals of the hibiscus flower, particularly in red, pink, and lilac cultivars, are a rich source of this compound.[1][7][8][9] It is often the principal anthocyanin responsible for their intense coloration.[8][10]

-

Purple-Fleshed Sweet Potatoes (Ipomoea batatas): Certain cultivars of purple sweet potato accumulate significant quantities of acylated forms of cyanidin- and peonidin-3-sophoroside-5-glucosides in both their tubers and leaves.[11][12][13][14][15]

-

Other Documented Sources: The compound has also been identified in blackcurrants (Ribes nigrum), mulberries (Morus spp.), red cabbage (Brassica oleracea), and artichokes (Cynara scolymus).[1]

Quantitative Analysis in Key Sources

The following table summarizes the concentration of Cyanidin-3-O-sophoroside in various plant sources, highlighting the variability among different species and cultivars.

| Plant Family | Species | Common Name | Plant Part | Concentration (mg/100g Fresh Weight) | Analytical Method | Reference(s) |

| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | 3.55 - 106.23 | HPLC | [16] |

| Rosaceae | Rubus idaeus ('Muskoka') | Red Raspberry | Fruit | 106.23 | HPLC | [16] |

| Rosaceae | Rubus spp. | Hybrid Berries | Fruit | Varies | HPLC | [1] |

| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | Identified as the major anthocyanin in red cultivars | UHPLC-ESI+-Orbitrap-MS | [8][10] |

| Solanaceae | Solanum tuberosum | Purple Potato | Tuber | Present as acylated derivatives | HPLC-DAD/ESI-MS/MS | [1][12] |

| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | Present, but delphinidin derivatives are dominant | HPLC-DAD | [17][18] |

The Molecular Factory: Biosynthesis Pathway

The formation of Cyanidin-3-O-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches.

The pathway initiates with the amino acid L-phenylalanine. A series of core enzymes, including Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), convert phenylalanine to p-Coumaroyl-CoA.[2] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7]

This chalcone is subsequently isomerized to naringenin by chalcone isomerase (CHI). A series of hydroxylation and reduction steps follow, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), to produce leucocyanidin.[7][19] Anthocyanidin synthase (ANS) then oxidizes leucocyanidin to the unstable colored aglycone, cyanidin.[20]

To achieve stability and solubility, the cyanidin molecule must be glycosylated. This critical step is catalyzed by UDP-glycosyltransferases (UGTs). First, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) attaches a glucose molecule to the 3-hydroxyl position, forming Cyanidin-3-O-glucoside.[19][21] The formation of the sophoroside moiety (a disaccharide of two glucose units) requires a subsequent glycosylation step, catalyzed by a specific glucosyltransferase, such as UDP-glucose:anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase, which adds a second glucose molecule to the first.[22]

Methodologies for Isolation and Characterization

The successful study of Cyanidin-3-O-sophoroside hinges on robust protocols for its extraction, purification, and analysis. The following sections outline validated methodologies tailored for this purpose.

Extraction from Plant Material

The primary goal of extraction is to efficiently solubilize anthocyanins while minimizing degradation. Ultrasound-Assisted Extraction (UAE) is a highly effective and rapid method.[5][23]

Protocol: Ultrasound-Assisted Extraction (UAE) of Anthocyanins

-

Sample Preparation: Freeze-dry fresh plant material (e.g., red raspberries) to remove water and inhibit enzymatic degradation. Grind the lyophilized tissue into a fine, homogenous powder.

-

Solvent Preparation: Prepare an acidified ethanol solution (e.g., 38% ethanol in water, v/v, acidified with 0.1% HCl or formic acid). Acidification is critical to maintain the stable flavylium cation form of the anthocyanin.[20]

-

Extraction:

-

Weigh approximately 1 g of the plant powder into an extraction vessel.

-

Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 26 mL/g).[24]

-

Place the vessel in an ultrasonic bath.

-

Sonicate for a defined period (e.g., 16-30 minutes) at a controlled power (e.g., 400-466 W) and temperature (e.g., 20-50°C).[4][5][23] Protect the sample from light to prevent photodegradation.

-

-

Recovery:

-

Separate the extract from the solid residue by centrifugation followed by filtration (e.g., through a 0.45 µm filter).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (≤ 40°C) to obtain the crude extract.

-

Store the crude extract at -20°C in the dark until further purification.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, providing excellent recovery for labile compounds like anthocyanins. It is highly effective for purifying Cyanidin-3-O-sophoroside from crude extracts.[24][25][26]

Protocol: HSCCC Purification

-

Solvent System Preparation: A two-phase solvent system is required. A system successfully used for separating Cyanidin-3-O-sophoroside from red raspberry consists of n-butanol, methyl tert-butyl ether (MTBE), acetonitrile, water, and trifluoroacetic acid (TFA) in a ratio of 5:1:1:4:0.001 (v/v/v/v/v).[24][25]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper (stationary) and lower (mobile) phases before use.

-

-

HSCCC Operation:

-

Fill the HSCCC coil entirely with the stationary phase (upper phase).

-

Set the apparatus to rotate at a designated speed (e.g., 800-900 rpm).

-

Pump the mobile phase (lower phase) through the coil at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.

-

-

Sample Injection and Fractionation:

-

Dissolve the crude extract in a small volume of the biphasic solvent system.

-

Inject the sample into the system.

-

Continue pumping the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent using a UV-Vis detector at 520 nm.

-

-

Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure Cyanidin-3-O-sophoroside. Pool the pure fractions and remove the solvent under vacuum to yield the purified compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of Cyanidin-3-O-sophoroside.

Methodology: High-Performance Liquid Chromatography (HPLC-PDA)

-

Objective: To separate, identify, and quantify Cyanidin-3-O-sophoroside.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[14]

-

Mobile Phase: A gradient elution using two solvents:

-

Gradient Program: A typical gradient might run from ~5% B to 30% B over 30-40 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: Photodiode Array (PDA) detector monitoring at 520 nm, the λmax for cyanidin glycosides in acidic solution.[27][28][29]

-

Quantification: Performed by creating a calibration curve with an authentic standard. If a standard is unavailable, results can be expressed as cyanidin-3-O-glucoside equivalents.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Objective: To confirm the molecular weight and fragmentation pattern for definitive identification.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

-

Analysis:

-

Full Scan (MS1): Detect the parent molecular ion [M]⁺. For Cyanidin-3-O-sophoroside, this will be at m/z 611.

-

Tandem MS (MS/MS): Fragment the parent ion (m/z 611). The characteristic fragmentation pattern involves the loss of the sophorose unit (-324 Da) to yield the cyanidin aglycone fragment at m/z 287.[2]

-

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: For de novo structure elucidation or confirmation, particularly of the glycosidic linkages.

-

Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HSQC, HMBC) are employed.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, often methanol-d₄ (CD₃OD) with a small amount of acid (e.g., TFA-d or DCl) to stabilize the molecule.

-

Interpretation: The spectra will reveal characteristic signals for the aromatic protons of the cyanidin core, the anomeric protons of the two glucose units, and the remaining sugar protons, allowing for complete structural assignment.

Conclusion and Future Directions

Cyanidin-3-O-sophoroside is a valuable anthocyanin with a well-defined presence in common and accessible natural sources, most notably red raspberries and hibiscus flowers. The methodologies for its extraction using UAE and purification via HSCCC are robust and scalable, providing a clear pathway from raw botanical material to a highly purified compound. Furthermore, its analytical characterization is readily achievable with standard chromatographic and spectroscopic instrumentation. For researchers in pharmacology and drug development, these sources and methods provide a solid foundation for obtaining the quantities of Cyanidin-3-O-sophoroside necessary for further investigation into its bioavailability, metabolic fate, and therapeutic efficacy. Future research should focus on screening a wider range of plant cultivars to identify high-yield varieties and optimizing extraction processes to be more environmentally sustainable.

References

- Benchchem. An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Available from: [Link]

-

Xu, Z., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. Available from: [Link]

- Benchchem. Technical Support Center: Maximizing Cyanidin 3-Sophoroside Chloride Yield.

-

Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]

-

Maurer, T. R., et al. (2023). Phytochemical potential of berries: An overview. ResearchGate. Available from: [Link]

-

Prieto, M. A., et al. (2021). Extraction of Anthocyanins from Red Raspberry for Natural Food Colorants Development: Processes Optimization and In Vitro Bioactivity. MDPI. Available from: [Link]

-

Li, A., et al. (2019). Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars. Molecules. Available from: [Link]

-

Chen, F., et al. (2015). Optimization of ultrasound-assisted extraction of anthocyanins in red raspberries and identification of anthocyanins in extract using high-performance liquid chromatography-mass spectrometry. Ultrasonics Sonochemistry. Available from: [Link]

-

Hoshino, A., et al. (2018). UDP-glucose:anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase catalyzes further glycosylation of anthocyanins in purple Ipomoea batatas. ResearchGate. Available from: [Link]

-

Xu, Z., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. Available from: [Link]

-

Montoya, G., et al. (2023). Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars. Horticulturae. Available from: [Link]

-

Grace, M. H., et al. (2009). Characterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI. USDA ARS. Available from: [Link]

-

Su, X., et al. (2019). Identification and quantification of anthocyanins in purple-fleshed sweet potato leaves. ResearchGate. Available from: [Link]

-

Brito, A., et al. (2007). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. CORE. Available from: [Link]

-

Zhang, Y., et al. (2014). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. ResearchGate. Available from: [Link]

-

Sun, H., et al. (2020). Research Advances of Purple Sweet Potato Anthocyanins: Extraction, Identification, Stability, Bioactivity, Application, and Biotransformation. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

McDougall, G. J., et al. (2005). Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Montoya, G., et al. (2023). Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars. ResearchGate. Available from: [Link]

- Benchchem. An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants.

-

Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Available from: [Link]

-

ResearchGate. HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)... Available from: [Link]

-

Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]

-

Petrussa, E., et al. (2013). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences. Available from: [Link]

-

Tabb, A. P., & Masiunas, J. B. (2021). Berry Quality and Anthocyanin Content of 'Consort' Black Currants Grown under Artificial Shade. HortScience. Available from: [Link]

-

Bridle, P., & Timberlake, C. F. (2006). Separation and Purification of Anthocyanins by High-Speed Countercurrent Chromatography and Screening for Antioxidant Activity. ResearchGate. Available from: [Link]

-

Wikipedia. Anthocyanidin 3-O-glucosyltransferase. Available from: [Link]

-

Bobríková, M., et al. (2020). Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method. Foods. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of ultrasound-assisted extraction of anthocyanins in red raspberries and identification of anthocyanins in extract using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]

- 8. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterisation and stability of anthocyanins in purple-fleshed sweet potato P40 [krex.k-state.edu]

- 15. Research Advances of Purple Sweet Potato Anthocyanins: Extraction, Identification, Stability, Bioactivity, Application, and Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Berry Quality and Anthocyanin Content of ‘Consort’ Black Currants Grown under Artificial Shade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Biosynthesis and regulation of anthocyanin pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Cyanidin-3-O-sophoroside chemical structure and properties

An In-depth Technical Guide to Cyanidin-3-O-sophoroside: Structure, Properties, and Applications

Abstract

Cyanidin-3-O-sophoroside is a prominent member of the anthocyanin class of flavonoids, water-soluble pigments responsible for the vibrant red and purple hues in numerous plants. Structurally, it consists of a cyanidin aglycone linked to a sophorose disaccharide. This compound is of significant scientific interest due to its potent antioxidant properties and potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This guide provides a comprehensive technical overview of Cyanidin-3-O-sophoroside, detailing its chemical structure, physicochemical properties, natural occurrence, and biological activities. Furthermore, it presents detailed protocols for its extraction, purification, and analysis, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Cyanidin-3-O-sophoroside

Anthocyanins are a subclass of flavonoids that impart a wide spectrum of colors—from red to blue—to flowers, fruits, and vegetables. Their biological activities are a subject of intensive research, with studies highlighting their roles in preventing oxidative stress-related diseases. Cyanidin-3-O-sophoroside, also known as mekocyanin, is a diglycoside of cyanidin, one of the most common anthocyanidin aglycones. The glycosylation at the C3 position with a sophorose unit (a disaccharide of two glucose molecules) significantly influences its solubility, stability, and bioavailability, distinguishing its properties from other cyanidin glycosides.[1][2] This document serves as a technical primer, synthesizing current knowledge on this specific anthocyanin for scientific and research professionals.

Chemical Structure and Physicochemical Properties

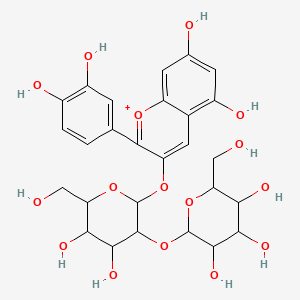

Molecular Identity

Cyanidin-3-O-sophoroside is characterized by the attachment of a sophorose molecule to the cyanidin core via an O-glycosidic bond at the 3-hydroxyl group. The cationic flavylium core is responsible for its color and reactivity.[3][4]

-

Systematic IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[4]

-

Synonyms: Cyanidin 3-O-sophoroside, Mecocyanin[2]

-

Classification: Flavonoid, Anthocyanin, Anthocyanidin Glycoside[3][4]

The compound is often isolated as a chloride salt, which affects its molecular weight.[5]

Chemical Structure Visualization

Caption: Chemical structure of Cyanidin-3-O-sophoroside.

Physicochemical Data

The properties of Cyanidin-3-O-sophoroside are crucial for its handling, extraction, and application. It is characterized as a dark red or purple powder. Its stability is a critical consideration for experimental design and storage.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₁O₁₆⁺ (cation) C₂₇H₃₁ClO₁₆ (chloride salt) | [3][4][5] |

| Molecular Weight | ~611.53 g/mol (cation) ~647.0 g/mol (chloride salt) | [3][4] |

| Appearance | Dark red/purple powder | |

| Solubility | Highly water-soluble. Soluble in DMSO, Ethanol. | [6][7] |

| Stability | Unstable at temperatures >40°C. Sensitive to light, oxygen, and pH; most stable at low pH (<3).[8] Degrades via hydrolysis. | |

| Storage | Long-term storage should be in darkness at low temperatures (< -5°C). | |

| UV-Vis λmax | ~520 nm in acidic conditions, with shifts depending on pH.[9] |

Natural Occurrence and Biosynthesis

Natural Sources

Cyanidin-3-O-sophoroside is found in a variety of fruits, flowers, and vegetables. Red raspberries are a particularly rich source.[10]

| Plant Family | Species | Common Name | Plant Part | References |

| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | [4][10][11] |

| Rosaceae | Rubus occidentalis | Black Raspberry | Fruit | [11] |

| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | [11] |

| Rosaceae | Various | Cloudberry, Blackberry | Fruit | [2][12] |

| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | [11] |

| Solanaceae | Solanum tuberosum | Purple Potato | Tuber | [11] |

| Brassicaceae | Brassica oleracea | Red Cabbage | Leaves | [11] |

The concentration of this anthocyanin can vary significantly based on cultivar, growing conditions, and maturity.[13]

Biosynthesis Pathway

Cyanidin-3-O-sophoroside is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce naringenin, a key intermediate. Naringenin is then converted to dihydrokaempferol, which is hydroxylated to form dihydroquercetin. Dihydroquercetin is reduced to leucocyanidin, which is then oxidized by anthocyanidin synthase (ANS) to form the cyanidin aglycone. Finally, glycosyltransferases catalyze the addition of sugar moieties. For Cyanidin-3-O-sophoroside, a UDP-glucose-flavonoid-3-O-glucosyltransferase (UFGT) first adds a glucose to the 3-position, followed by another glycosyltransferase that adds a second glucose to form the sophorose unit.[14]

Biological Activities and Mechanisms of Action

While much of the mechanistic research has focused on the more common Cyanidin-3-O-glucoside (C3G), the data provides a strong basis for understanding the potential activities of the closely related sophoroside derivative.

Antioxidant Activity

Like other anthocyanins, Cyanidin-3-O-sophoroside is a potent antioxidant. Its free radical scavenging ability is attributed to the hydroxyl groups on the phenolic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[15] The rate constant for the reaction between Cyanidin-3-O-sophoroside and the superoxide radical has been estimated at 2.2 × 10⁵ M⁻¹s⁻¹.[15] This activity is central to its protective effects against oxidative stress-induced cellular damage.[16]

Enzyme Inhibition

Cyanidin-3-O-sophoroside has been identified as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in fruits and vegetables.[11] This property is of interest to the food industry for its potential to preserve food quality.

Potential Therapeutic Effects and Signaling Pathways

Research on related cyanidin glycosides suggests a range of therapeutic possibilities, primarily linked to the modulation of cellular signaling pathways.

-

Anti-inflammatory Effects: Anthocyanins can inhibit inflammatory pathways, potentially by downregulating the expression of pro-inflammatory cytokines.

-

Neuroprotection: There is emerging evidence for the neuroprotective effects of anthocyanins.[1]

-

Anti-cancer Activity: Studies on C3G have shown it can induce apoptosis and arrest the cell cycle in cancer cells through ROS-mediated signaling.[17] C3G can activate pathways like MAPK, STAT3, and NF-κB by increasing intracellular ROS levels in gastric cancer cells.[17] It can also activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which is involved in suppressing gluconeogenesis and inducing senescence in hepatocarcinoma cells.[18]

Caption: Postulated ROS-mediated signaling by cyanidin glycosides.

Experimental Protocols

The following sections provide standardized methodologies for the laboratory-scale extraction, purification, and analysis of Cyanidin-3-O-sophoroside.

Extraction and Purification Workflow

The process involves an initial extraction from plant material, followed by chromatographic purification to isolate the target compound with high purity.

Caption: Workflow for extraction and purification.

Protocol: Ultrasound-Assisted Extraction from Red Raspberry

This protocol is adapted from methodologies optimized for anthocyanin extraction from Rubus species.[19]

-

Sample Preparation: Freeze-dry (lyophilize) fresh red raspberries to remove water and grind the dried fruit into a fine, homogenous powder.

-

Extraction Solvent Preparation: Prepare an extraction solvent of 80% (v/v) ethanol in water, acidified to a pH of 3 with a suitable acid (e.g., citric acid or trifluoroacetic acid). The acidic condition is critical for maintaining the stability of the anthocyanin flavylium cation.[20]

-

Extraction:

-

Weigh approximately 10 g of the raspberry powder into a flask.

-

Add 260 mL of the extraction solvent (a solvent-to-sample ratio of 26 mL/g).[19]

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 20°C.[19] The ultrasound facilitates cell wall disruption, enhancing extraction efficiency.

-

To prevent oxidation of the phenolic compounds, flush the flask with nitrogen gas before sealing.[11]

-

-

Separation:

-

After sonication, centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid residue.

-

Carefully decant the supernatant, which contains the crude anthocyanin extract.

-

Repeat the extraction process on the solid residue two more times to maximize yield, combining all supernatants.

-

Protocol: Purification by Column Chromatography

This two-step purification process uses macroporous resin followed by gel filtration or preparative HPLC to achieve high purity.[20][21]

-

Macroporous Resin Chromatography (Enrichment):

-

Prepare a column with AB-8 macroporous resin, pre-conditioned according to the manufacturer's instructions.

-

Load the combined crude extract onto the column. The anthocyanins will adsorb to the resin.

-

Wash the column with acidified water (pH 3) to remove sugars, acids, and other highly polar impurities.

-

Elute the anthocyanin fraction using a gradient of ethanol in acidified water (e.g., 20% to 80% ethanol). Collect the colored fractions.[19][20]

-

-

Sephadex LH-20 Chromatography (High-Purity Isolation):

-

Concentrate the enriched anthocyanin fraction under reduced pressure at a temperature below 40°C.

-

Dissolve the concentrate in a minimal amount of the mobile phase (e.g., acidified methanol).

-

Load the sample onto a prepared Sephadex LH-20 column.

-

Elute isocratically with the mobile phase, collecting fractions. Cyanidin-3-O-sophoroside will elute separately from other anthocyanins like cyanidin-3-O-glucoside.[21]

-

-

Purity Verification: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a PDA (Photodiode Array) detector. Monitor at 520 nm for anthocyanins and 280 nm for other phenolics. Purity should be >95% for use in biological assays.[21]

Conclusion and Future Directions

Cyanidin-3-O-sophoroside is a significant natural antioxidant with considerable potential in the food and pharmaceutical industries. Its chemical properties, particularly its stability, are a key consideration for its practical application. While its biological activities are promising, much of the mechanistic understanding is inferred from studies on the more ubiquitous cyanidin-3-O-glucoside.

Future research should focus on:

-

Head-to-head Biological Assays: Directly comparing the antioxidant, anti-inflammatory, and anti-cancer activities of Cyanidin-3-O-sophoroside with other cyanidin glycosides to understand the specific role of the sophorose moiety.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Cyanidin-3-O-sophoroside to determine its bioavailability and in vivo fate.

-

Clinical Investigations: Exploring its efficacy in human studies for preventing or mitigating conditions related to oxidative stress and inflammation.

A deeper scientific understanding will be crucial for fully harnessing the therapeutic and functional potential of this vibrant natural compound.

References

-

Biolink Group. (n.d.). Cyanidin 3-sophoroside. Polyphenols AS. [Link]

-

Phenol-Explorer. (2002). Showing dietary polyphenol Cyanidin 3-O-sophoroside. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44256720, Cyanidin 3-sophoroside. [Link]

-

MySkinRecipes. (n.d.). Cyanidin 3-O-sophoroside. [Link]

-

Li, Y., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. [Link]

-

Tena, N., & Asuero, A. G. (2022). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 27(5), 1564. [Link]

-

ResearchGate. (n.d.). Mean values of cyanidin 3-O-sophoroside, cyanidin 3-O-(2 G -glucosylrutinoside), and anthocyanin peaks.... [Link]

-

FooDB. (2010). Showing Compound Cyanidin 3-sophoroside (FDB002725). [Link]

-

Kurin, E., et al. (2012). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. Molecules, 17(1), 1-1. [Link]

-

Moldovan, B., & David, L. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Polymers, 12(12), 2841. [Link]

-

PubChemLite. (n.d.). Cyanidin 3-o-sophoroside (C27H31O16). [Link]

-

ResearchGate. (n.d.). Structure of cyanidin-3-sophoroside. [Link]

-

BioCrick. (n.d.). Cyanidin 3-Sophoroside-5-Glucoside. [Link]

-

Kunic, T. P., et al. (2014). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Journal of Applied Botany and Food Quality. [Link]

-

Scholars Research Library. (n.d.). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis. [Link]

-

ResearchGate. (2025). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. [Link]

-

Sorrenti, V., et al. (2002). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Free Radical Research. [Link]

-

SciSpace. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. [Link]

-

Taylor & Francis. (n.d.). Purification of Anthocyanins from Extracts of Red Raspberry Using Macroporous Resin. [Link]

-

Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Cyanidin 3-O-sophoroside is found. [Link]

-

BioCrick. (n.d.). Cyanidin 3-Sophoroside-5-Glucoside-COA. [Link]

-

ResearchGate. (n.d.). Contents of cyanidin-3-o-sophoroside and cyanidin-3-o-glucoside in blue honeysuckle extract. [Link]

-

ResearchGate. (n.d.). Cyanidin-3-O-soforoside is the major phytochemical present in raspberry. [Link]

-

MDPI. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]

-

Miloa Academy. (n.d.). Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries. [Link]

-

MDPI. (2023). Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways. [Link]

-

National Center for Biotechnology Information. (2022). Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound Cyanidin 3-sophoroside (FDB002725) - FooDB [foodb.ca]

- 3. phenol-explorer.eu [phenol-explorer.eu]

- 4. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyanidin-3-O-sophoroside chloride | Phenols | 38820-68-7 | Invivochem [invivochem.com]

- 7. CYANIDIN-3-SOPHOROSIDE [chemicalbook.com]

- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Showing all foods in which the polyphenol Cyanidin 3-O-sophoroside is found - Phenol-Explorer [phenol-explorer.eu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Cyanidin-3-O-sophoroside in Plants: From Core Pathway to Experimental Validation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin-3-O-sophoroside, a prominent anthocyanin, contributes significantly to the vibrant red and purple hues observed in numerous plant tissues and is of increasing interest for its potential health benefits. Understanding its biosynthesis is critical for endeavors in metabolic engineering, crop improvement, and the development of natural colorants and therapeutics. This technical guide provides an in-depth exploration of the intricate enzymatic pathway leading to the synthesis of cyanidin-3-O-sophoroside in plants. We will dissect the core biosynthetic steps, from the general phenylpropanoid pathway to the specific glycosylation events that define this molecule. Furthermore, this guide details established experimental protocols for the extraction, quantification, and characterization of this compound, alongside methodologies for the functional analysis of the enzymes involved through heterologous expression.

Introduction: The Significance of Cyanidin-3-O-sophoroside

Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants, playing crucial roles in attracting pollinators and protecting against environmental stressors.[1] Cyanidin-3-O-sophoroside is a diglycoside anthocyanin, where the cyanidin aglycone is attached to a sophorose sugar moiety (two glucose molecules linked by a β-1,2-glycosidic bond).[2] Its presence has been reported in various fruits and flowers, including red raspberries and purple sweet potatoes.[3][4][5] Beyond its role as a pigment, cyanidin-3-O-sophoroside exhibits potent antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical applications.[6] A thorough understanding of its biosynthetic pathway is paramount for harnessing its potential.

The Core Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of cyanidin-3-O-sophoroside is an extension of the well-characterized flavonoid and anthocyanin pathways. The synthesis can be broadly divided into several key stages, each catalyzed by specific enzymes encoded by a suite of structural genes.

The General Phenylpropanoid Pathway: Laying the Foundation

The journey begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA, a central precursor for various secondary metabolites, including flavonoids.[7]

Flavonoid and Anthocyanidin Biosynthesis: Building the Core Structure

The formation of the cyanidin aglycone proceeds through the central flavonoid pathway. Key enzymatic steps include:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8]

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone naringenin.[8]

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.[7]

-

Flavonoid 3'-Hydroxylase (F3'H): Further hydroxylates dihydrokaempferol to create dihydroquercetin.[7]

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin.[8]

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.[8]

The Crucial Glycosylation Steps: From Aglycone to Stable Pigment

The inherent instability of the cyanidin aglycone necessitates glycosylation for its stabilization and transport. This is a two-step process to form cyanidin-3-O-sophoroside.

-

Formation of Cyanidin-3-O-glucoside: The first glycosylation is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) . This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin, forming the stable and common anthocyanin, cyanidin-3-O-glucoside.[9][10][11][12][13] This is a critical regulatory point in anthocyanin biosynthesis in many species.[10][13]

-

Formation of Cyanidin-3-O-sophoroside: The final and defining step is the addition of a second glucose molecule. This reaction is catalyzed by anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT) . This enzyme specifically transfers a glucose molecule from UDP-glucose to the 2"-hydroxyl group of the glucose already attached to the cyanidin core, forming cyanidin-3-O-sophoroside.[3][14][15][16] Studies in purple sweet potato have elucidated the function of this novel glycosyltransferase.[3][14]

Below is a diagram illustrating the core biosynthetic pathway leading to cyanidin-3-O-sophoroside.

Caption: Core biosynthetic pathway of Cyanidin-3-O-sophoroside.

Regulation of the Biosynthetic Pathway

The biosynthesis of anthocyanins is tightly regulated at the transcriptional level. The expression of the structural genes is primarily controlled by a complex of transcription factors known as the MBW complex, which consists of proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families.[1][17][18] This complex binds to the promoters of the anthocyanin biosynthetic genes, activating their transcription in a coordinated manner.[19] Environmental cues such as light and temperature, as well as developmental signals, can influence the activity of the MBW complex, thereby modulating anthocyanin production.[1][7]

Experimental Methodologies for Pathway Elucidation and Compound Characterization

Validating the biosynthetic pathway and characterizing the final product requires a combination of analytical and molecular techniques.

Extraction and Quantification of Cyanidin-3-O-sophoroside

A robust extraction protocol is the first critical step for the analysis of anthocyanins.

Table 1: Comparison of Anthocyanin Extraction Solvents

| Solvent System | Advantages | Disadvantages |

| Acidified Methanol/Ethanol | High extraction efficiency for a broad range of anthocyanins.[20] | Use of organic solvents requires proper handling and disposal. |

| Acidified Water | Environmentally friendly and cost-effective. | May have lower extraction efficiency for less polar anthocyanins. |

| Pressurized Liquid Extraction | Rapid and efficient, with reduced solvent consumption.[21][22] | Requires specialized equipment. |

Step-by-Step Protocol for Anthocyanin Extraction:

-

Sample Preparation: Freeze-dry plant material to preserve anthocyanin integrity and grind to a fine powder.

-

Extraction: Suspend the powdered sample in an appropriate acidified solvent (e.g., methanol with 0.1% HCl or 70% ethanol with 1% formic acid).[20][21]

-

Homogenization: Sonicate or homogenize the mixture to facilitate cell lysis and release of anthocyanins.[21][22]

-

Centrifugation: Centrifuge the mixture to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted anthocyanins.

-

Purification (Optional): For higher purity, the extract can be passed through a C18 solid-phase extraction (SPE) cartridge to remove sugars and other polar compounds.[20]

Quantification using High-Performance Liquid Chromatography (HPLC):

HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS) is the gold standard for the separation and quantification of anthocyanins.[20][23][24]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.[20]

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.[20]

-

Detection: DAD detection at ~520 nm for anthocyanins.[20][24] MS detection provides structural information for unambiguous identification.[22]

-

Quantification: Performed by comparing the peak area of the sample to that of a purified cyanidin-3-O-sophoroside standard.

Functional Characterization of Biosynthetic Enzymes via Heterologous Expression

To confirm the function of candidate genes encoding enzymes like UFGT and 3GGT, heterologous expression in a microbial host is a powerful technique.[25][26][27] Escherichia coli and yeast are commonly used systems.[25][28][29]

Workflow for Heterologous Expression and Enzyme Assay:

Caption: Workflow for heterologous expression and enzyme characterization.

Step-by-Step Protocol for a 3GGT Enzyme Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant 3GGT enzyme, the substrate cyanidin-3-O-glucoside, and the sugar donor UDP-glucose.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an equal volume of acidified methanol.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of cyanidin-3-O-sophoroside, confirming the enzyme's activity.

Conclusion and Future Perspectives

The biosynthetic pathway of cyanidin-3-O-sophoroside is a finely tuned process involving a series of enzymatic reactions that are tightly regulated at the genetic level. This guide has provided a comprehensive overview of this pathway, from the initial precursor molecules to the final glycosylation step, and has outlined key experimental methodologies for its investigation.

Future research in this area will likely focus on:

-

The discovery and characterization of novel glycosyltransferases from diverse plant species, potentially leading to the production of novel anthocyanin structures.

-

The elucidation of the transport and storage mechanisms of cyanidin-3-O-sophoroside within the plant cell.

-

The use of synthetic biology and metabolic engineering approaches in microbial or plant systems to enhance the production of cyanidin-3-O-sophoroside for commercial applications.[30][31]

By continuing to unravel the complexities of anthocyanin biosynthesis, the scientific community can unlock the full potential of these vibrant and beneficial plant compounds.

References

Sources

- 1. MYB-Mediated Regulation of Anthocyanin Biosynthesis [mdpi.com]

- 2. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel glycosyltransferase catalyses the transfer of glucose to glucosylated anthocyanins in purple sweet potato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the inhibition mechanism of cyanidin-3-sophoroside on polyphenol oxidase and its effect on enzymatic browning of apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 10. The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular analysis of a UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT) gene from purple potato (Solanum tuberosum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Comparison of UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) gene sequences between white grapes (Vitis vinifera) and their sports with red skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Anthocyanin Biosynthesis - OHIO STATE UNIVERSITY [portal.nifa.usda.gov]

- 20. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. mdpi.com [mdpi.com]

- 23. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 25. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 28. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 30. Sustainable Production of Cyanidin-3- O-galactoside by Metabolic Engineered Escherichia coli from Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Antioxidant Capacity of Cyanidin-3-O-sophoroside

Introduction: The Scientific Imperative for Quantifying Antioxidant Capacity

Reactive oxygen species (ROS) are a natural byproduct of aerobic metabolism, but their overproduction leads to oxidative stress, a state implicated in a multitude of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Antioxidants are molecules that can neutralize these harmful free radicals, mitigating cellular damage.[3][4] Among the vast class of natural antioxidants, anthocyanins—the pigments responsible for the vibrant red, purple, and blue hues in many fruits and flowers—have garnered significant scientific interest.[5][6]

Cyanidin-3-O-sophoroside (C3S) is a prominent anthocyanin found in sources like red raspberries and sour cherries.[7][8][9] Its structure, featuring a cyanidin aglycone linked to a sophorose (a disaccharide of two glucose units) moiety, endows it with potent antioxidant properties.[9][10] The evaluation of its antioxidant capacity is a critical step in validating its potential as a nutraceutical or therapeutic agent.

This technical guide provides an in-depth exploration of the methodologies used to assess the in vitro antioxidant capacity of Cyanidin-3-O-sophoroside. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, the rationale for experimental choices, and the interpretation of results, equipping researchers with the knowledge to design, execute, and critically evaluate antioxidant studies.

Caption: Chemical structure of Cyanidin-3-O-sophoroside.

Part 1: Foundational Chemical Assays for Antioxidant Screening

A suite of chemical assays forms the first line of investigation into a compound's antioxidant potential. These assays are typically based on spectrophotometric measurements of reactions involving stable free radicals or redox-active metal complexes. While they do not fully replicate physiological conditions, they provide rapid, reproducible, and cost-effective means of screening and comparing antioxidant strength.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11] The DPPH radical is a deep violet-colored crystalline powder that forms a stable solution in organic solvents like methanol or ethanol.[12] When reduced by an antioxidant, its color fades to a pale yellow. This decolorization is directly proportional to the number of electrons or hydrogen atoms captured, and the change in absorbance is measured spectrophotometrically, typically at 517 nm.[12][13][14]

Expertise & Causality: The choice of solvent is critical; methanol is often preferred due to its ability to dissolve both the polar C3S and the nonpolar DPPH radical.[12] The reaction is typically allowed to proceed for 30 minutes in the dark.[14][15] This incubation period ensures the reaction reaches a steady state, while protection from light is crucial because DPPH is light-sensitive and can degrade, leading to inaccurate readings.[12]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder (e.g., 3.94 mg) in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[14] The solution should be freshly prepared for optimal results.

-

C3S Sample Solutions: Prepare a stock solution of Cyanidin-3-O-sophoroside in methanol. Create a series of dilutions from this stock to achieve a range of final concentrations for testing (e.g., 1-200 µM).

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox or Ascorbic Acid, to serve as a reference standard.[14]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the C3S sample solution, positive control, or methanol (for the blank).[16]

-

Add 180-200 µL of the DPPH working solution to all wells.[16] Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14][16]

-

Measure the absorbance at 517 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with C3S.

-

The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle of the Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[17][18] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, measured at a specific wavelength (commonly 734 nm), is proportional to the antioxidant concentration.[19]

Expertise & Causality: A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants. The radical is soluble in both aqueous and organic solvents. The pre-incubation of ABTS with potassium persulfate (12-16 hours) is a critical step to ensure the complete formation of the stable radical cation before the antioxidant is added.[18][19] The ABTS•+ solution is then diluted to a specific starting absorbance (e.g., ~0.700 at 734 nm) to ensure that the measurements fall within the linear range of the spectrophotometer.[19]

Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[18][19]

-

ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample/Control Solutions: Prepare serial dilutions of C3S and a positive control (e.g., Trolox) in the same buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the C3S sample or control to each well.

-

Add 190-200 µL of the ABTS•+ working solution to each well.[19]

-

Incubate at room temperature for a defined period (e.g., 6-10 minutes).

-

Read the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Results are typically expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Assay: Unlike the DPPH and ABTS assays, which measure radical scavenging, the FRAP assay measures the reducing potential of an antioxidant.[2][3] The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous (Fe²⁺-TPTZ) form by the antioxidant in an acidic medium (pH 3.6).[20][21] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.[20][22]

Expertise & Causality: The acidic condition (pH 3.6) is crucial for maintaining iron solubility and driving the reduction reaction.[20][21] This assay measures the ability of a compound to donate a single electron (Single Electron Transfer - SET mechanism).[5] It is important to recognize that FRAP does not detect antioxidants that act by hydrogen atom transfer (HAT), such as some thiols. Therefore, it provides a measure of total reducing power, not necessarily total radical scavenging capacity.[3]

Experimental Protocol: FRAP Assay

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[21] Warm the reagent to 37°C before use.

-

Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations (e.g., 100-2000 µM) to create a standard curve.

-

Sample Preparation: Dilute C3S samples in an appropriate solvent.

-

-

Assay Procedure:

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

Determine the FRAP value of the C3S sample from the standard curve. Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Caption: General mechanism of free radical scavenging by C3S.

Part 2: Advanced Assays for Biological Relevance

While chemical assays are excellent for initial screening, they lack biological context. Cell-based assays provide a more relevant model by considering factors like cell uptake, distribution, and metabolism of the antioxidant compound.[23][24][25]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle of the Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[26][27] Peroxyl radicals are generated by a thermal decomposition agent, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[27] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant preserves the fluorescence by neutralizing the radicals. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[26][28]

Expertise & Causality: The ORAC assay is distinguished by its mechanism, which is based on hydrogen atom transfer (HAT), a key mechanism for radical scavenging in vivo.[28] The kinetic nature of the assay (monitoring decay over time) provides a more comprehensive picture than endpoint assays like FRAP.[26] Results are standardized against Trolox, a water-soluble vitamin E analog, and expressed as Trolox Equivalents (TE).[26][28]

Experimental Protocol: ORAC Assay

-

Reagent Preparation:

-

Assay Procedure (96-well black plate):

-

Add 25 µL of sample, standard, or buffer (blank) to each well.

-

Add 150 µL of the fluorescein solution to all wells.

-

Pre-incubate the plate at 37°C for 30 minutes in the plate reader.[26][28]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[28]

-

Immediately begin monitoring fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

-

Calculate the Net AUC for each sample by subtracting the AUC of the blank.

-

Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

-

Determine the ORAC value of C3S from the standard curve and express it as µmol of Trolox Equivalents (TE).

-

Cellular Antioxidant Activity (CAA) Assay

Principle of the Assay: The CAA assay is a significant step up in biological relevance. It measures the antioxidant activity of a compound within a cell line, typically human hepatocarcinoma (HepG2) cells.[23][24] The cells are first loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is trapped within the cell.[24][25] Then, AAPH is added to the cell medium to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).[23][25] The ability of an antioxidant like C3S, which has been pre-incubated with the cells, to prevent DCF formation is measured by a decrease in fluorescence intensity compared to control cells.[24]

Expertise & Causality: This assay is superior to purely chemical methods because it inherently accounts for the bioavailability and metabolism of the test compound.[23][24][25] A compound that performs well in this assay not only has chemical antioxidant activity but can also be absorbed and function within a living cell. Results are often expressed as Quercetin Equivalents (QE), as quercetin is a potent flavonoid that shows high activity in this assay.[23][24]

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

-

Cell Culture and Seeding:

-

Culture HepG2 cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to attach for 24 hours.

-

-

Assay Procedure:

-

Remove the growth medium and treat the cells for 1 hour with 100 µL of treatment medium containing C3S at various concentrations plus 25 µM DCFH-DA.

-

Wash the cells once with 100 µL of PBS to remove extracellular compounds.

-

Add 100 µL of 600 µM AAPH solution to each well.

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the AUC for each concentration.

-

Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Determine the EC50 value, which is the median effective concentration to inhibit oxidation. Results can be expressed as µmol of Quercetin Equivalents (QE) per µmol of C3S.[23]

-

Part 3: Data Synthesis and Interpretation

No single assay can provide a complete picture of a compound's antioxidant capacity. A comprehensive evaluation of Cyanidin-3-O-sophoroside requires synthesizing data from multiple assays that probe different antioxidant mechanisms (e.g., HAT vs. SET) and biological contexts.

Table 1: Summary of In Vitro Antioxidant Assays for C3S

| Assay | Principle | Mechanism Probed | Endpoint | Expression of Results | Key Consideration |

| DPPH | Scavenging of a stable free radical. | Primarily HAT/SET | Colorimetric (517 nm) | IC50 (µM) | Only applicable in organic solvents. |

| ABTS | Scavenging of a radical cation. | HAT/SET | Colorimetric (734 nm) | TEAC (µmol TE/µmol) | Applicable in both aqueous and organic systems. |

| FRAP | Reduction of Fe³⁺ to Fe²⁺. | SET | Colorimetric (593 nm) | Fe²⁺ Equivalents (µM) | Measures reducing power, not radical scavenging. |

| ORAC | Inhibition of fluorescent probe decay. | HAT | Fluorometric (kinetic) | ORAC Units (µmol TE/µmol) | Considered more biologically relevant than SET assays. |

| CAA | Inhibition of intracellular oxidation. | Cellular Uptake + HAT/SET | Fluorometric (kinetic) | CAA Units (µmol QE/µmol) | Accounts for cell bioavailability and metabolism.[24][25] |

Trustworthiness and Validation: The validity of any result hinges on rigorous experimental design. This includes the mandatory use of positive controls (e.g., Trolox, Quercetin, Ascorbic Acid) to benchmark the performance of C3S and to validate that the assay is performing correctly. Blanks are essential to correct for background absorbance or fluorescence from reagents and solvents. Each sample concentration should be tested in triplicate to ensure reproducibility and allow for statistical analysis.

Conclusion

The in vitro assessment of Cyanidin-3-O-sophoroside's antioxidant capacity is a multi-faceted process. It begins with foundational chemical assays like DPPH, ABTS, and FRAP to establish its fundamental radical scavenging and reducing properties. It then progresses to more sophisticated, biologically relevant models such as the ORAC and CAA assays, which provide insights into its potential activity in a physiological context. By employing a battery of these well-characterized assays and understanding the causality behind each experimental step, researchers can build a robust and reliable profile of C3S's antioxidant potential, paving the way for further investigation into its role in health and disease.

References

- Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

- Tena, N., et al. (2020). Commonly used methods for measurement in vitro of antioxidant activity.

-

Tena, N., et al. (2020). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Antioxidants, 9(5), 451. [Link]

- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).

- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.

- Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & Nutrition Research, 61(1), 1361779.

- University of Wisconsin-Madison. (n.d.). ABTS˙+ Antioxidant Assay. Retrieved from UW-Madison Chemistry Department resources.

- Arbor Assays. (2016). FRAP - Measuring antioxidant potential.

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]

-

Wolfe, K. L., et al. (2008). Cellular Antioxidant Activity of Common Fruits. Journal of Agricultural and Food Chemistry, 56(18), 8418–8426. [Link]

- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).

-

Li, H., et al. (2012). In Vitro Antioxidant Activity of the Anthocyanins in Sageretia theezans Brongn Fruit. Taylor & Francis Online. [Link]

- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.

-

Ryu, J. H., & Koh, E. (2021). Stability assessment of anthocyanins from black soybean, grape, and purple sweet potato under in vitro gastrointestinal digestion. Food Science and Biotechnology, 30(8), 1109–1117. [Link]

- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Semantic Scholar.

- Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.

-

Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.

- BenchChem. (2025). A Comparative Stability Study: Cyanidin 3-Sophoroside Versus Other Anthocyanins.

-

Al-Sayyed, H., et al. (2023). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. Molecules, 28(14), 5418. [Link]

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.

- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.

- Amorini, A. M., et al. (2001). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Free Radical Biology and Medicine, 31(8), 1039-1046.

- Dietz, C., et al. (2005). A rapid, microplate-based method for the determination of the α,α-diphenyl-β-picrylhydrazyl radical scavenging activity of physiological fluids.

- Shen, Q., et al. (2010). Antioxidant activity in vitro of the selenium-contained protein from the Se-enriched Bifidobacterium animalis 01. Anaerobe, 16(4), 387-392.

- BenchChem. (2025). An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants.

- Scholars Research Library. (n.d.). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis.

-

Tena, N., & Asuero, A. G. (2022). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 27(4), 1434. [Link]

- Zhang, J., et al. (2013).

-

Wang, Y., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. [Link]

- Amorini, A. M., et al. (2001). Activity and mechanism of the antioxidant properties of cyanidin-3-O-β-glucopyranoside.

- Fleschhut, J., et al. (2006). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside in. European Food Research and Technology, 223, 628–634.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Retrieved from PubChem. [Link]

- Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.

- PhytoHub. (n.d.). Showing entry for Cyanidin 3-O-sophoroside.

-

de la Rosa, L. A., et al. (2019). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. Molecules, 24(21), 3848. [Link]

-

Pérez-Ramírez, I. F., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 220. [Link]

- Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay.

-

Sun, H., et al. (2015). Purification of Anthocyanins from Extracts of Red Raspberry Using Macroporous Resin. Taylor & Francis Online. [Link]

-

Li, Y., et al. (2020). Antioxidant activity and absorption of cyanidin-3-O-glucoside liposomes in GES-1 cells in vitro. Journal of Microencapsulation, 37(3), 232-241. [Link]

- Kamiya Biomedical Company. (n.d.). Oxygen-Radical Absorbance Capacity (ORAC) Activity Assay. Retrieved from Kamiya Biomedical Company product manual.

- Wang, J., et al. (2020). Effects of mannoprotein on the stability and in vitro digestion of cyanidin-3-glucoside. Food Chemistry, 310, 125816.

-

Cao, G., et al. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303-311. [Link]

Sources

- 1. zen-bio.com [zen-bio.com]

- 2. arborassays.com [arborassays.com]

- 3. assaygenie.com [assaygenie.com]

- 4. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. phytohub.eu [phytohub.eu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 17. chemistry.muohio.edu [chemistry.muohio.edu]

- 18. mdpi.com [mdpi.com]

- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. tandfonline.com [tandfonline.com]

- 22. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. agilent.com [agilent.com]

- 27. mdpi.com [mdpi.com]

- 28. kamiyabiomedical.com [kamiyabiomedical.com]